6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Methods : 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester and related compounds are synthesized using various methods. For example, the compounds can be characterized by NMR, IR spectroscopies, and HRMS analyses. X-ray diffraction is used to study molecular structures, which are then compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012).
Spectroscopic Data : Spectroscopic data such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet Visible (UV–Vis) are essential for characterizing the compound and its isomers (Kadir, Mansor, Osman, & Haris, 2019).
Chemical Synthesis Applications
Catalyst in Organic Reactions : The compound and its derivatives are used as catalysts in the synthesis of carboxylic esters and lactones. This includes the use of basic catalysts such as 4-(dimethylamino)pyridine in reactions (Shiina, Kubota, Oshiumi, & Hashizume, 2004).
Intermediate in Complex Chemical Reactions : It acts as an intermediate in the synthesis of various other complex molecules. For instance, it is used in the synthesis of spirocyclopropyl derivatives of certain chemical compounds for structure-activity studies (Afonso, Puar, Kelly, & McPhail, 1998).
Potential Applications in Antimicrobial Studies
Antimicrobial Properties : Some derivatives of this compound show significant antimicrobial activity. These compounds are synthesized and tested for their bactericidal and fungicidal activities (Al-Omar & Amr, 2010).
Synthesis for Antibacterial Agents : Certain ester derivatives of the compound are synthesized for their potential as antibacterial agents. The structural variations of these derivatives can significantly impact their antibacterial effectiveness (Jew, Park, Lim, Kim, Chung, Kim, Hong, Kim, Park, Lee, & Park, 2003).
Properties
IUPAC Name |
methyl 6-[(cyclopropylamino)methyl]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-3-9(13-10)7-12-8-5-6-8/h2-4,8,12H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAFBNTGDNCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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